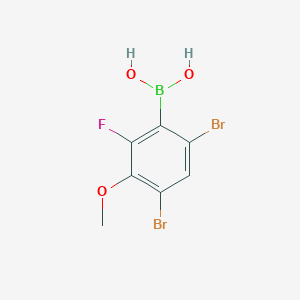

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid can be synthesized by several methods. One of the commonly used methods is the Suzuki coupling reaction between 2-fluoro-4,6-dibromo-3-methoxybenzene and trimethyl borate in the presence of a palladium catalyst.Molecular Structure Analysis

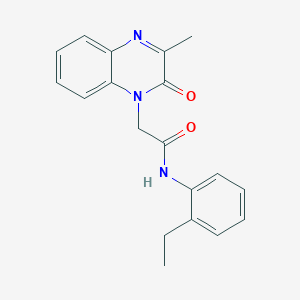

The molecular structure of this compound is represented by the InChI key XMAPPCWXIAXOOR-UHFFFAOYSA-N. The SMILES representation is B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O.Chemical Reactions Analysis

This compound is commonly used in the field of organic chemistry as a reagent in the Suzuki coupling reaction to form carbon-carbon bonds. It has been used in the Suzuki–Miyaura coupling reaction and in the catalytic protodeboronation of pinacol boronic esters .- Molecular weight: 301.84 g/mol

- Appearance: Pale yellow to the white crystalline powder

- Melting point: 222-224°C

- Solubility: Soluble in water and ethanol

- Stability: The compound is stable under normal conditions

Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Mechanism Study

The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into their interactions with various quenchers, which is crucial for applications in biochemical sensors and molecular probes. The fluorescence quenching of similar boronic acids was explored using steady-state fluorescence measurements, revealing that a static quenching mechanism is active, suggesting potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Hybrid Nanomaterials Characterization

The immobilization of BINOL (a chiral 1,1′-bis-2-naphthol derivative) onto carbon nanotubes, where similar boronic acids were employed, showcases the use of boronic acids in the development of hybrid nanomaterials. This approach aids in the characterization and quantification of organic materials on the nanotube surface, which is pertinent in catalysis and material science research (Monteiro et al., 2015).

Proton Exchange Membranes in Fuel Cells

In fuel cell technology, boronic acids contribute to the synthesis of comb-shaped poly(arylene ether sulfone) copolymers with high proton conductivity. The modification of polymers with boronic acid derivatives enhances their suitability as polyelectrolyte membrane materials, vital for energy conversion applications (Kim, Robertson, & Guiver, 2008).

Novel Fluorophore Development

The synthesis of novel fluorophores, like 6-methoxy-4-quinolone, derived from boronic acid precursors, demonstrates their utility in biomedical analysis due to their strong fluorescence and stability across a wide pH range. This has implications for fluorescent labeling and detection in various biological contexts (Hirano et al., 2004).

Supramolecular Assemblies Design

The formation of supramolecular assemblies utilizing phenylboronic and methoxyphenylboronic acids showcases their role in creating complex structures through hydrogen bonding. Such assemblies have potential applications in molecular recognition, sensor development, and the creation of novel materials (Pedireddi & Seethalekshmi, 2004).

Wirkmechanismus

Target of Action

The primary target of 4,6-Dibromo-2-fluoro-3-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which is the primary biochemical pathway affected by this compound, results in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the reaction conditions .

Eigenschaften

IUPAC Name |

(4,6-dibromo-2-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBr2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPPCWXIAXOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1Br)Br)OC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBr2FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2703780.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)

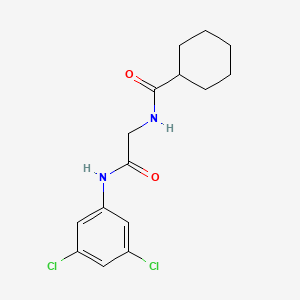

![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)

![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2703795.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2703796.png)

![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)

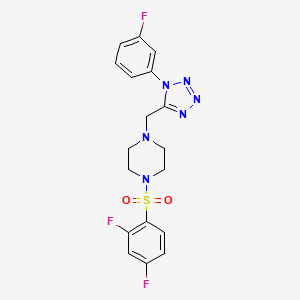

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)